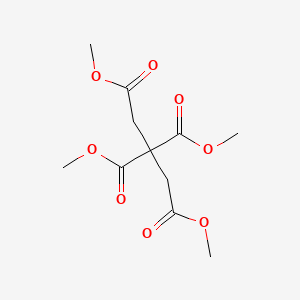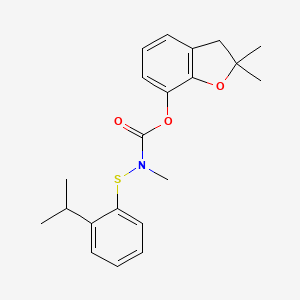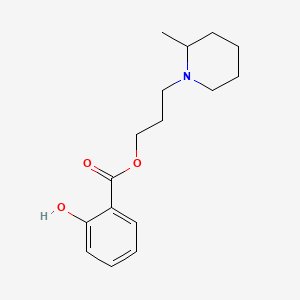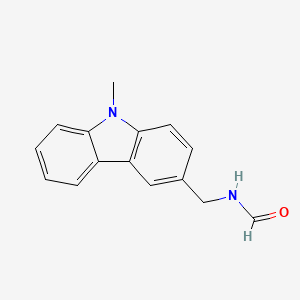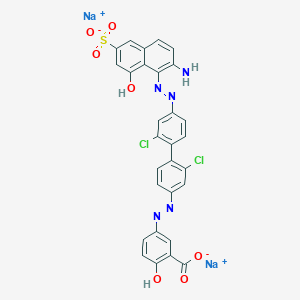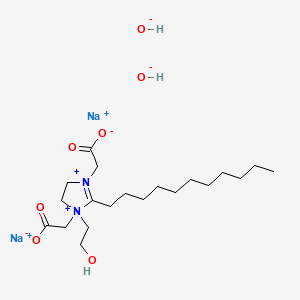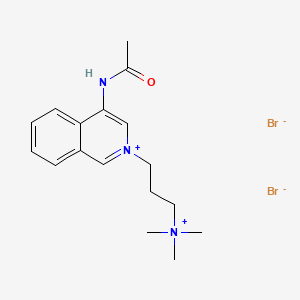
Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide is a quaternary ammonium compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide typically involves multiple steps. One common method includes the reaction of isoquinoline with acetic anhydride to form 4-acetamidoisoquinoline. This intermediate is then reacted with 3-(trimethylammonio)propyl bromide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with specific molecular targets. It can bind to cellular membranes and proteins, disrupting their function. The compound may also interfere with enzymatic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, monobromide
- Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, chloride
Uniqueness
Isoquinolinium, 4-acetamido-2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its dibromide structure, which imparts distinct chemical and physical properties. This makes it more effective in certain applications compared to its monobromide or chloride counterparts .
Eigenschaften
CAS-Nummer |
64047-54-7 |
|---|---|
Molekularformel |
C17H25Br2N3O |
Molekulargewicht |
447.2 g/mol |
IUPAC-Name |
3-(4-acetamidoisoquinolin-2-ium-2-yl)propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C17H24N3O.2BrH/c1-14(21)18-17-13-19(10-7-11-20(2,3)4)12-15-8-5-6-9-16(15)17;;/h5-6,8-9,12-13H,7,10-11H2,1-4H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
UWVYIEXDBDLRBV-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=C[N+](=CC2=CC=CC=C21)CCC[N+](C)(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


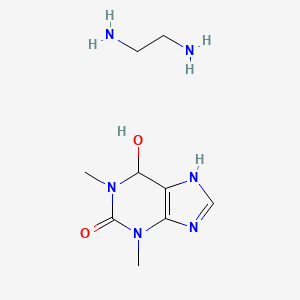
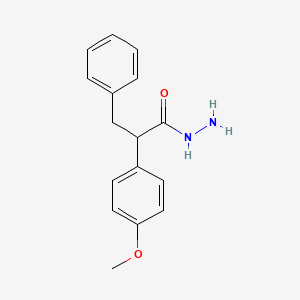

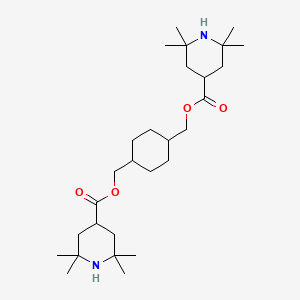
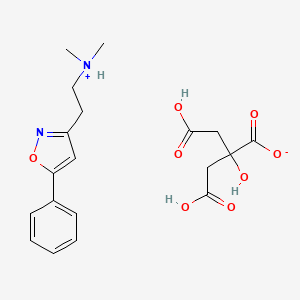
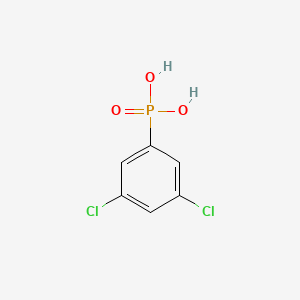
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)

